1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid
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Overview
Description
1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and oxazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process would also need to ensure high yields and purity of the final product to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity . These interactions can affect signaling pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Uniqueness
1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is unique due to its combination of indole and oxazole rings, which are both known for their significant biological activities. This dual functionality may provide synergistic effects, enhancing the compound’s overall pharmacological potential compared to similar compounds with only one of these moieties.
Properties
IUPAC Name |
1-[5-(3-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-12-5-3-4-11(8-12)17-9-15(21-26-17)18(23)22-10-14(19(24)25)13-6-1-2-7-16(13)22/h1-9,14H,10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAFQJXPLNSXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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